molecular formula C16H18N2OS2 B3665418 3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3665418
M. Wt: 318.5 g/mol
InChI Key: DAAOCHIJYPVGFF-GXDHUFHOSA-N
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Description

The compound “3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .


Molecular Structure Analysis

The compound contains a cyclohexyl group, a pyridinyl group, and a thiazolidinone ring. The cyclohexyl group is a six-membered carbon ring, and the pyridinyl group is a six-membered ring with five carbon atoms and one nitrogen atom . The thiazolidinone ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .


Chemical Reactions Analysis

Thiazolidinones can undergo various chemical reactions depending on the substituents on the ring. They can participate in reactions such as oxidation, reduction, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups can increase solubility in water, while the presence of nonpolar groups can increase solubility in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Thiazolidinones are known to interact with various enzymes and receptors, leading to their diverse biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its toxicity and reactivity. Thiazolidinones, like any other compounds, should be handled with care, and appropriate safety measures should be taken .

Future Directions

Thiazolidinones are a promising class of compounds in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new thiazolidinone derivatives and studying their biological activities .

Properties

IUPAC Name

(5E)-3-cyclohexyl-5-[(6-methylpyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-11-6-5-7-12(17-11)10-14-15(19)18(16(20)21-14)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAOCHIJYPVGFF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-cyclohexyl-5-[(6-methyl-2-pyridinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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